molecular formula C18H31ClN2O B4406530 1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4406530
M. Wt: 326.9 g/mol
InChI Key: BGQCUAPXKIUYOC-UHFFFAOYSA-N
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Description

1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group attached to a propyl chain, linked to a piperazine ring with a methyl substitution. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves a multi-step process:

    Formation of the tert-butylphenoxypropyl intermediate: This step involves the reaction of tert-butylphenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 3-(3-tert-butylphenoxy)propyl bromide.

    Nucleophilic substitution: The intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group yields tert-butyl alcohol, while nucleophilic substitution on the piperazine ring can produce a variety of substituted piperazines.

Scientific Research Applications

1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of its target and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-tert-butylphenoxy)propyl]-4-hydroxypiperidine: This compound has a similar structure but with a hydroxyl group instead of a methyl group on the piperazine ring.

    3-(4-tert-Butylphenyl)propanal: This compound shares the tert-butylphenoxy group but differs in the rest of its structure.

Uniqueness

1-[3-(3-Tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water, due to the hydrochloride salt form, also sets it apart from similar compounds, making it more versatile for various applications.

Properties

IUPAC Name

1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O.ClH/c1-18(2,3)16-7-5-8-17(15-16)21-14-6-9-20-12-10-19(4)11-13-20;/h5,7-8,15H,6,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQCUAPXKIUYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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